molecular formula C16H24N6O2 B4796039 3-tert-butyl-1,7-diethyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

3-tert-butyl-1,7-diethyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B4796039
M. Wt: 332.40 g/mol
InChI Key: KFLRPVYXERRAEI-UHFFFAOYSA-N
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Description

3-tert-butyl-1,7-diethyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes tert-butyl, diethyl, and methyl groups attached to a purino-triazine core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1,7-diethyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The synthesis begins with the formation of the purine core through a condensation reaction between a suitable aldehyde and an amine.

    Introduction of the Triazine Ring: The triazine ring is introduced via a cyclization reaction involving a nitrile and a hydrazine derivative.

    Substitution Reactions: The tert-butyl, diethyl, and methyl groups are introduced through a series of substitution reactions using appropriate alkyl halides and base catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1,7-diethyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the purine and triazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

3-tert-butyl-1,7-diethyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1,7-diethyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine

    Theobromine: 3,7-dimethylxanthine

    Theophylline: 1,3-dimethylxanthine

Uniqueness

Compared to similar compounds, 3-tert-butyl-1,7-diethyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of tert-butyl, diethyl, and methyl groups enhances its lipophilicity and may influence its interaction with biological targets differently from other purine derivatives.

Properties

IUPAC Name

3-tert-butyl-1,7-diethyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-7-20-13(23)11-12(19(6)15(20)24)17-14-21(11)9-10(16(3,4)5)18-22(14)8-2/h7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLRPVYXERRAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CC(=NN3CC)C(C)(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-butyl-1,7-diethyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 2
Reactant of Route 2
3-tert-butyl-1,7-diethyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 3
3-tert-butyl-1,7-diethyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 4
3-tert-butyl-1,7-diethyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 5
Reactant of Route 5
3-tert-butyl-1,7-diethyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 6
3-tert-butyl-1,7-diethyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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